(6R,7R)-3-[(acetyloxy)methyl]-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6R,7R)-3-[(acetyloxy)methyl]-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo octene ring system. The presence of functional groups such as acetyloxymethyl and fluoren-9-ylmethoxycarbonylamino adds to its chemical versatility and reactivity.
Scientific Research Applications
(6R,7R)-3-[(acetyloxy)methyl]-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Preparation Methods
The synthesis of (6R,7R)-3-[(acetyloxy)methyl]-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid involves multiple steps, typically starting from readily available precursorsIndustrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoren-9-ylmethoxycarbonylamino group allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, (6R,7R)-3-[(acetyloxy)methyl]-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid stands out due to its unique bicyclic structure and the presence of multiple functional groups. Similar compounds include other thia-azabicyclo octene derivatives and fluoren-9-ylmethoxycarbonylamino-containing molecules. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O7S/c1-13(28)33-10-14-12-35-23-20(22(29)27(23)21(14)24(30)31)26-25(32)34-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20,23H,10-12H2,1H3,(H,26,32)(H,30,31)/t20-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFNYKUNOSXDGQ-NFBKMPQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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